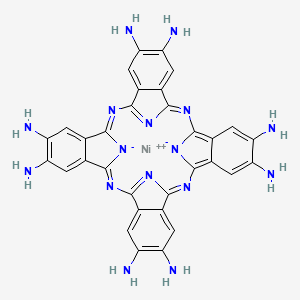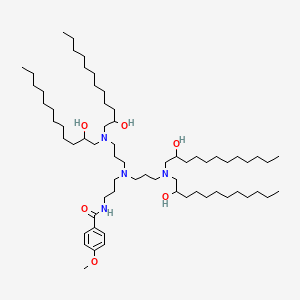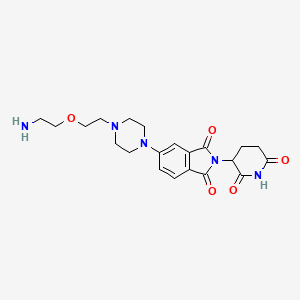
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their intense color and stability, making them useful in various applications such as dyes, pigments, and catalysts. This compound is particularly notable for its unique structure, which includes eight amino groups attached to the phthalocyanine ring, enhancing its reactivity and functionality .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a nickel salt. The reaction is carried out under high-temperature conditions, often in a solvent such as dimethylformamide (DMF) or 1-chloronaphthalene. The presence of a base, such as sodium or potassium carbonate, is essential to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different reduced states of the phthalocyanine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-phthalocyanine derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
科学的研究の応用
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
作用機序
The mechanism by which Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves its interaction with molecular targets and pathways. The compound’s amino groups enhance its ability to bind to various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
類似化合物との比較
Similar Compounds
Nickel(II) phthalocyanine: Lacks the amino groups, resulting in different reactivity and applications.
Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: Similar structure but with copper instead of nickel, leading to different catalytic properties.
Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: Similar structure but with zinc, affecting its electronic properties.
Uniqueness
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to the presence of eight amino groups, which significantly enhance its reactivity and functionality compared to other phthalocyanine derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
特性
分子式 |
C32H24N16Ni |
|---|---|
分子量 |
691.3 g/mol |
IUPAC名 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;nickel(2+) |
InChI |
InChI=1S/C32H24N16.Ni/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
InChIキー |
FRNLBPSBTFOFPD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)
amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


